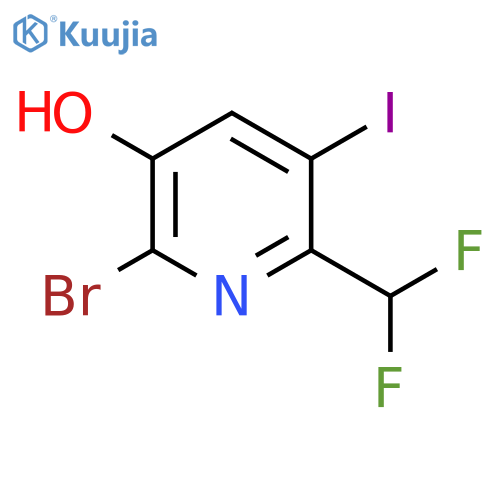Cas no 1806071-50-0 (2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine)

1806071-50-0 structure
商品名:2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine
CAS番号:1806071-50-0
MF:C6H3BrF2INO
メガワット:349.899399995804
CID:4915498
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine
-
- インチ: 1S/C6H3BrF2INO/c7-5-3(12)1-2(10)4(11-5)6(8)9/h1,6,12H
- InChIKey: GGIPEGNOICLCAM-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(N=C1C(F)F)Br)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 33.1
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024006701-1g |
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine |
1806071-50-0 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
| Alichem | A024006701-500mg |
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine |
1806071-50-0 | 97% | 500mg |
$931.00 | 2022-04-01 |
2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
1806071-50-0 (2-Bromo-6-(difluoromethyl)-3-hydroxy-5-iodopyridine) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
